molecular formula C2H3FO B14379215 1-Fluoroethen-1-ol CAS No. 88211-61-4

1-Fluoroethen-1-ol

Cat. No.: B14379215
CAS No.: 88211-61-4
M. Wt: 62.04 g/mol
InChI Key: OUJKXJCTKVAHMW-UHFFFAOYSA-N
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Description

1-Fluoroethen-1-ol is an organofluorine compound characterized by the presence of a fluorine atom attached to an ethenol group

Preparation Methods

The synthesis of 1-Fluoroethen-1-ol typically involves the fluorination of ethenol derivatives. One common method is the reaction of ethenol with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.

Industrial production methods for this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

1-Fluoroethen-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluoroacetaldehyde or fluoroacetic acid, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction of this compound can yield fluoroethanol or other reduced fluorinated compounds.

    Substitution: The fluorine atom in this compound can be substituted with other functional groups, such as halogens, hydroxyl groups, or alkyl groups, through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen fluoride, sodium borohydride, and various oxidizing agents like potassium permanganate or chromium trioxide. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Fluoroethen-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to introduce fluorine atoms into complex molecules, enhancing their stability and reactivity.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for investigating enzyme mechanisms involving fluorinated substrates.

    Medicine: Research is ongoing to explore the potential of this compound derivatives in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the production of fluorinated polymers and materials with unique properties, such as increased resistance to heat and chemicals.

Mechanism of Action

The mechanism by which 1-Fluoroethen-1-ol exerts its effects involves the interaction of the fluorine atom with various molecular targets. The high electronegativity of fluorine can influence the electronic distribution within the molecule, affecting its reactivity and interactions with other compounds. In biological systems, fluorinated compounds can mimic natural substrates, allowing them to inhibit or activate specific enzymes and pathways.

Comparison with Similar Compounds

1-Fluoroethen-1-ol can be compared with other fluorinated compounds such as fluoroethane, 1,1-difluoroethane, and vinyl fluoride. These compounds share the presence of fluorine atoms but differ in their chemical structures and properties. For example:

    Fluoroethane: A simple fluorinated hydrocarbon used as a refrigerant and in organic synthesis.

    1,1-Difluoroethane: Used as a propellant and refrigerant, with different reactivity compared to this compound.

    Vinyl Fluoride: A precursor to polyvinyl fluoride, used in the production of fluorinated polymers.

Properties

CAS No.

88211-61-4

Molecular Formula

C2H3FO

Molecular Weight

62.04 g/mol

IUPAC Name

1-fluoroethenol

InChI

InChI=1S/C2H3FO/c1-2(3)4/h4H,1H2

InChI Key

OUJKXJCTKVAHMW-UHFFFAOYSA-N

Canonical SMILES

C=C(O)F

Origin of Product

United States

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